1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrFN3/c1-8-3(5)6-2(4)7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWQFJHBQQXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252597 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214540-44-0 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214540-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo-5-fluoro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation of 1 Methyl 3 Bromo 5 Fluoro 1h 1,2,4 Triazole
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The carbon-halogen bonds in 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole are the primary sites of reactivity. The differing nature of the C-Br and C-F bonds allows for selective functionalization, with the bromine atom being significantly more reactive than the fluorine atom under many conditions.
Nucleophilic Substitution Reactions
The carbon atoms in the 1,2,4-triazole (B32235) ring are electron-deficient, making them susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. In dihalogenated triazoles such as the title compound, the bromine atom at the C3 position is the more likely site for nucleophilic aromatic substitution (SNAr) compared to the more strongly bonded fluorine atom at C5.
This differential reactivity is a general trend observed in halo-substituted aromatic and heteroaromatic systems. The C-Br bond is longer and weaker than the C-F bond, making bromide a better leaving group. Consequently, reactions with various nucleophiles (e.g., alkoxides, amines, thiols) are expected to proceed with high regioselectivity, leading to the displacement of the bromine atom while leaving the fluorine atom intact. The reaction conditions, such as the choice of solvent, base, and temperature, can be optimized to ensure selective substitution. For instance, in related bromo-triazines, nucleophilic substitution with phenols has been demonstrated to occur at the C-Br bond.
Cross-Coupling Reactions for Derivatization
The bromine atom at the C3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom at C5 is generally unreactive under typical cross-coupling conditions, allowing for the selective elaboration of the C3 position.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with a halide. This compound is expected to readily participate in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids or esters. This provides a powerful method for introducing diverse aromatic and heteroaromatic substituents at the C3 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The C3-bromo substituent is a suitable electrophile for this transformation, allowing for the introduction of various alkynyl groups. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. The C3-bromo position of the triazole can be functionalized with a wide range of primary and secondary amines through this methodology. The reaction requires a palladium catalyst with a specialized phosphine (B1218219) ligand to facilitate the catalytic cycle. This provides a direct route to 3-amino-1,2,4-triazole derivatives, which are common motifs in medicinal chemistry.
Below is a table summarizing the expected outcomes of these cross-coupling reactions.
| Reaction Type | Coupling Partner | Expected Product Structure |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-Methyl-3-aryl-5-fluoro-1H-1,2,4-triazole |
| Sonogashira | Terminal alkyne (R-C≡CH) | 1-Methyl-3-alkynyl-5-fluoro-1H-1,2,4-triazole |
| Buchwald-Hartwig | Amine (R₂NH) | 1-Methyl-3-amino-5-fluoro-1H-1,2,4-triazole |
Hydrodehalogenation Pathways
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common reaction for aryl halides. This reductive process can be achieved through various methods, including catalytic hydrogenation. In the case of this compound, selective hydrodebromination is expected to be more facile than hydrodefluorination.
Catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents) would likely reduce the C-Br bond preferentially, yielding 1-Methyl-5-fluoro-1H-1,2,4-triazole. The C-F bond is significantly more resistant to cleavage under these conditions. Other reductive methods, such as those using metal hydrides or dissolving metals, could also be employed, with the C-Br bond remaining the more reactive site.
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic, electron-deficient heterocycle. Its reactivity is largely dictated by the presence of three electronegative nitrogen atoms.
Electrophilic Aromatic Substitution
Due to the π-deficient nature of the 1,2,4-triazole ring, the carbon atoms (C3 and C5) are not susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The electron density at these carbons is low, and the presence of two electron-withdrawing halogen substituents further deactivates the ring towards electrophilic attack. Electrophilic attack, if it occurs, is much more likely to happen on one of the ring nitrogen atoms.
Cycloaddition Reactions Involving Triazole Derivatives
While the 1,2,4-triazole ring itself is generally stable and aromatic, its derivatives can participate in various cycloaddition reactions. These reactions often involve the functional groups attached to the triazole ring rather than the ring itself acting as a diene or dienophile. However, certain activated 1,2,4-triazole derivatives, such as 1,2,4-triazole-3,5-diones, are known to act as potent dienophiles in Diels-Alder reactions. For this compound, derivatization via the cross-coupling reactions mentioned in section 3.1.2 could introduce functionalities (e.g., alkynes) that can subsequently undergo cycloaddition reactions, such as [3+2] cycloadditions, to build more complex heterocyclic systems.
Derivatization Strategies and Scaffold Modification
Derivatization of the this compound scaffold is a key strategy for accessing a diverse range of new chemical entities. The primary approaches involve leveraging the reactivity of the bromine and fluorine substituents to introduce new functional groups, build more complex molecular architectures, and create fused heterocyclic systems. These modifications are crucial for modulating the physicochemical and biological properties of the resulting molecules.
The synthesis of novel analogs often involves the displacement of the bromine atom at the C-3 position. This can be achieved through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups, thereby creating a wide array of substituted 1,2,4-triazole analogs.
For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce a phenyl group at the 3-position.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Methyl-5-fluoro-3-phenyl-1H-1,2,4-triazole |
Furthermore, the reactive sites on the triazole can be utilized to construct fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions where a substituent, introduced at the 3-position, reacts with the N-2 or N-4 atom of the triazole ring. For example, introducing a nucleophilic group via substitution of the bromine can lead to the formation of triazolo[3,4-b] rsc.orgfrontiersin.orgacs.orgthiadiazoles or other fused systems, which are of significant interest in medicinal chemistry. researchgate.net An electrochemical approach has also been developed for synthesizing 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.org
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is a valuable building block for this purpose. The bromo group serves as a convenient handle for attaching other molecular fragments.
One common strategy is to use click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the triazole to another molecule. While the parent compound is not an azide (B81097) or alkyne, it can be functionalized to contain one of these groups after substitution of the bromine atom. For example, a Sonogashira coupling can introduce an alkyne, which can then be "clicked" with an azide-containing molecule.
Another approach is through nucleophilic substitution reactions where the bromine is displaced by a linker molecule containing a nucleophile (e.g., an amine or thiol) on one end and another pharmacophore on the other. This allows for the direct connection of the triazole to various other heterocyclic systems or functional groups. For example, linking the triazole scaffold to a fluorene (B118485) moiety can generate novel hybrid molecules. ijprs.com Similarly, hybrid molecules containing benzimidazole (B57391) and 1,2,3-triazole have been synthesized and evaluated for their biological activities. nih.gov
Table 2: Representative Synthesis of a Triazole-Thioether Hybrid Molecule
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | 2-Mercaptobenzimidazole | K₂CO₃ | DMF | 2-((1-Methyl-5-fluoro-1H-1,2,4-triazol-3-yl)thio)-1H-benzo[d]imidazole |
These derivatization strategies highlight the versatility of this compound as a scaffold for developing novel triazole analogs, fused heterocycles, and hybrid molecules with diverse potential applications.
Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Bromo 5 Fluoro 1h 1,2,4 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F)
One-dimensional NMR spectra would provide fundamental information about the structure of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole.
¹H NMR: The proton NMR spectrum would be expected to show a single resonance corresponding to the methyl (CH₃) group attached to the nitrogen atom at position 1. The chemical shift of this peak would be influenced by the electronic environment of the triazole ring.
¹³C NMR: The carbon NMR spectrum would reveal three distinct signals for the three carbon atoms in the molecule: one for the methyl group and two for the carbons within the triazole ring (C3 and C5). The chemical shifts of the ring carbons would be significantly affected by the attached bromine and fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum would display a single resonance for the fluorine atom at the C5 position. The chemical shift and any coupling to adjacent nuclei would confirm its position on the triazole ring.
A representative data table for such findings would be structured as follows:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Data not available | Data not available | Data not available | N-CH₃ |
| ¹³C | Data not available | Data not available | Data not available | N-CH₃ |
| ¹³C | Data not available | Data not available | Data not available | C3-Br |
| ¹³C | Data not available | Data not available | Data not available | C5-F |
| ¹⁹F | Data not available | Data not available | Data not available | C5-F |
Two-Dimensional NMR (COSY, HSQC, HMQC) for Connectivity Mapping
Two-dimensional NMR techniques are used to establish correlations between different nuclei and map out the molecular connectivity.
COSY (Correlation Spectroscopy): A COSY experiment would typically be used to identify proton-proton couplings. For this molecule, it would not be particularly informative as there is only one type of proton.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish correlations between protons and directly attached carbons. For this compound, an HSQC or HMQC spectrum would show a correlation between the methyl protons and the methyl carbon.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the spectra would be expected to show characteristic absorption bands for:
C-H stretching and bending vibrations of the methyl group.
C=N and N-N stretching vibrations characteristic of the 1,2,4-triazole (B32235) ring.
C-F and C-Br stretching vibrations.
A summary of expected vibrational bands would be presented in a table like this:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| Data not available | Data not available | Data not available | C-H stretch (methyl) |
| Data not available | Data not available | Data not available | C=N stretch (ring) |
| Data not available | Data not available | Data not available | N-N stretch (ring) |
| Data not available | Data not available | Data not available | C-F stretch |
| Data not available | Data not available | Data not available | C-Br stretch |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the precise molecular mass of this compound. This exact mass measurement would confirm the elemental composition of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).
A typical HRMS data table would look as follows:
| Ion | Calculated m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the molecule.
Crystallographic data is typically summarized in a detailed table:
| Parameter | Value |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Crystal Packing and Intermolecular Interactions
Based on studies of similar halogenated and methylated 1,2,4-triazole derivatives, the following intermolecular interactions are expected to play a significant role in the crystal lattice of this compound:
Halogen Bonding: The bromine atom at the 3-position of the triazole ring is a potential halogen bond donor. It can interact with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the triazole ring. This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds. For instance, in the crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one, a notable C—Br⋯O=C interaction is observed, forming infinite chains of molecules. researchgate.net This highlights the capacity of bromine to engage in significant halogen bonding.
Hydrogen Bonding: Although the primary nitrogen of the triazole ring is methylated, preventing it from acting as a hydrogen bond donor, weak C-H···N and C-H···F hydrogen bonds are likely to be present. The methyl group's hydrogen atoms can interact with the electronegative nitrogen and fluorine atoms of adjacent molecules. Studies on other 1,2,4-triazole derivatives have revealed extensive networks of such weak hydrogen bonds contributing to the stability of the crystal structure.
Dipole-Dipole Interactions: The presence of polar C-Br and C-F bonds, as well as the inherent dipole moment of the triazole ring, will lead to dipole-dipole interactions that influence the molecular packing.
Expected Crystal Packing Data
While specific crystallographic data for this compound is not available, a hypothetical data table is presented below to illustrate the parameters that would be determined from a single-crystal X-ray diffraction study.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or other common space groups for organic molecules |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.8-2.0 |
| Key Intermolecular Interactions | Halogen bonding (C-Br···N), C-H···N, C-H···F, π-π stacking |
Note: The values in this table are hypothetical and are based on typical ranges observed for similar organic molecules.
Chiroptical Spectroscopy (if chiral centers are introduced via derivatization)
Chiroptical spectroscopy encompasses techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), which are powerful tools for the stereochemical analysis of chiral molecules. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties.
However, the introduction of a chiral center through derivatization would render the molecule optically active and amenable to analysis by chiroptical spectroscopy. For instance, the attachment of a chiral substituent at a suitable position on the triazole ring or the methyl group could induce chirality.
As of the current literature survey, there are no reported studies on the synthesis of chiral derivatives of this compound and their subsequent investigation by chiroptical spectroscopy. Such studies would be valuable for assigning the absolute configuration of the newly formed stereocenters and for studying the conformational preferences of these chiral derivatives in solution. The development of atropisomeric triazoles, where chirality arises from restricted rotation around a single bond, has been a subject of recent research, and similar strategies could potentially be applied to derivatives of the title compound. acs.org
Based on a comprehensive search for scientific literature, there is currently no available public data from computational and theoretical investigations specifically for the compound "this compound" corresponding to the detailed outline provided.
Studies involving quantum chemical calculations such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) maps, and prediction of spectroscopic properties are highly specific to the exact molecular structure. While general methodologies and findings for related 1,2,4-triazole derivatives exist, this information cannot be extrapolated to accurately describe this compound.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for this specific compound at this time.
Computational and Theoretical Investigations of 1 Methyl 3 Bromo 5 Fluoro 1h 1,2,4 Triazole
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole, MD simulations can provide a detailed understanding of its dynamic behavior, including conformational changes and interactions with its environment.
While the 1-methyl substitution in this compound precludes prototropic tautomerism involving the nitrogen at the 1-position, computational studies on related 1,2,4-triazoles are instructive. For unsubstituted or C-substituted 1,2,4-triazoles, a rapid equilibrium between 1H- and 4H-tautomers is often observed. nih.gov Theoretical calculations have been instrumental in determining the relative stabilities of these tautomeric forms. researchgate.netijsr.net For instance, density functional theory (DFT) calculations on C5-substituted 1,2,4-triazoles have shown that the relative stability of the N1-H, N2-H, and N4-H tautomers is strongly influenced by the electronic nature of the substituents. researchgate.net Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor another. researchgate.net
Table 1: Predicted Tautomeric Stability of a Generic 3-Bromo-5-fluoro-1,2,4-triazole (Illustrative Data)
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |
| 1H-form | 0.00 | 0.50 |
| 2H-form | 1.20 | 0.80 |
| 4H-form | 2.50 | 3.00 |
Note: This table is illustrative and based on general principles of triazole tautomerism. Specific computational studies on this compound are required for precise energy values.
The surrounding solvent can significantly impact the behavior of a molecule. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. acs.org For this compound, MD simulations in different solvents would reveal how its conformation and electronic properties are altered by the polarity of the medium.
Studies on other triazole derivatives have shown that polar solvents can alter the tautomeric equilibrium by stabilizing the more polar tautomer. acs.orgresearchgate.net While direct tautomerism is blocked by the 1-methyl group in the target molecule, solvent interactions will still influence its dipole moment and intermolecular interactions. For example, in a polar protic solvent, hydrogen bonding interactions with the nitrogen atoms of the triazole ring and the halogen substituents would be expected, potentially affecting the molecule's reactivity and aggregation state. nih.gov
Table 2: Predicted Solvent Effects on the Dipole Moment of this compound (Illustrative Data)
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 2.5 |
| Toluene | 2.4 | 3.1 |
| Acetonitrile | 37.5 | 4.8 |
| Water | 78.4 | 5.5 |
Note: The dipole moment values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.
Mechanistic Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. For this compound, mechanistic studies could explore its reactivity in various chemical transformations.
For instance, in nucleophilic substitution reactions, where the bromine atom is displaced, computational modeling could be used to calculate the activation energies for different nucleophiles and predict the regioselectivity of the reaction. DFT calculations are commonly employed to map the potential energy surface of a reaction, identifying the lowest energy pathway. acs.org
Furthermore, computational studies can be used to understand the role of catalysts in reactions involving 1,2,4-triazole (B32235) derivatives. For example, in metal-catalyzed cross-coupling reactions, modeling can help to elucidate the structure of the catalytic intermediates and the mechanism of the catalytic cycle. isres.org Such studies are crucial for the rational design of new synthetic methodologies and the optimization of reaction conditions.
Applications and Potential Roles of 1 Methyl 3 Bromo 5 Fluoro 1h 1,2,4 Triazole and Its Derivatives
Role as Versatile Synthetic Intermediates and Building Blocks
The unique arrangement of substituents on the 1-methyl-1H-1,2,4-triazole core provides multiple reaction sites, allowing for its use as a versatile building block in organic synthesis. The bromine atom, in particular, serves as a key functional handle for introducing a wide range of molecular fragments through various coupling reactions.
Derivatives of 1,2,4-triazole (B32235) are instrumental in constructing larger, more complex heterocyclic frameworks. The presence of a halogen, such as bromine, facilitates cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
For instance, bromo-substituted 1,2,4-triazoles can undergo Suzuki-Miyaura coupling reactions. In a representative synthesis, a bromo-triazole derivative is reacted with various aryl boronic acids in the presence of a palladium catalyst to create biaryl systems. This method is highly efficient for linking the triazole core to other aromatic or heteroaromatic rings, a common strategy in drug discovery and materials science. rroij.com
The general scheme for such a transformation is outlined below:
Table 1: Representative Suzuki-Miyaura Coupling of a Bromo-Triazole Derivative
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product Class |
|---|
This table illustrates a typical reaction pathway for creating complex biaryl structures from a bromo-triazole precursor. rroij.com
The 1,2,4-triazole scaffold allows for the synthesis of a diverse array of functionalized molecules. The reactivity of the substituents on the ring can be selectively exploited to introduce different functional groups, thereby tuning the molecule's chemical and physical properties.
The synthesis of functionalized 1,5-disubstituted-1,2,4-triazoles can be achieved through the reaction of stable, crystalline oxamide/oxalate-derived amidine reagents with various hydrazine hydrochloride salts. organic-chemistry.org This method proceeds under mild conditions and with complete regioselectivity, yielding triazoles with functionalities like carboxamides or carboxylates at the 5-position. organic-chemistry.org These functional groups can then be further modified. For example, the resulting triazoles can be converted into free 5-carboxamide derivatives using ammonia (B1221849). organic-chemistry.org
Another powerful technique is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create functionalized triazole molecules. researchgate.net This method allows for the efficient construction of 1,2,3-triazoles containing sulfonyl fluoride (B91410) functionalities, which can subsequently be cleaved under basic conditions to yield N-unsubstituted triazoles. researchgate.netnih.gov This two-step process demonstrates the utility of triazoles as stable intermediates that can be modified to achieve a final desired structure.
Applications in Materials Science
The unique electronic properties of the 1,2,4-triazole ring, stemming from its high nitrogen content and aromaticity, make its derivatives attractive candidates for various applications in materials science. researchgate.net These properties include thermal stability and the ability to influence the electron distribution within a molecule, which is crucial for optoelectronic devices. researchgate.netnih.gov
Derivatives of 1,2,4-triazole are investigated for their potential use in organic light-emitting diodes (OLEDs). nih.gov The presence of highly electronegative nitrogen atoms in the triazole ring affects the electron distribution and can enhance intramolecular electron transport. nih.gov This makes them suitable as electron-transporting or hole-blocking materials in OLED device architectures.
Compounds that incorporate a 1,2,4-triazole core into a larger π-conjugated system have shown promising luminescent properties, including high quantum yields of fluorescence. nih.gov By synthetically modifying the structure, for instance by attaching different aromatic groups to the triazole core, the emission color and efficiency of the material can be tuned for specific applications. nih.gov
Table 2: Photophysical Properties of Example 4H-1,2,4-Triazole Derivatives
| Compound Structure | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|---|
| Triazole-Phenanthrene | 349 | 436 | 98 |
| Triazole-Pyrene | 342 | 434 | 92 |
Data illustrates the high quantum yields achievable with extended π-conjugated systems based on a 1,2,4-triazole core, making them suitable for optoelectronic applications. nih.gov
The incorporation of heterocyclic rings like 1,2,4-triazole into the core structure of molecules can lead to the formation of liquid crystals. researchgate.netcnrs.fr Although five-membered rings can introduce non-linearity that may disrupt mesophase formation, their inherent dipole moments can enhance the intermolecular interactions necessary for liquid crystalline behavior. cnrs.fr
The design of liquid crystalline materials involves careful selection of the central core, linking groups, and terminal chains. manipal.edu Triazole derivatives have been successfully used to create materials exhibiting various mesophases, such as smectic and nematic phases. cnrs.fr The thermal stability and phase behavior of these materials are highly dependent on the molecular structure, including the nature and position of substituents on the triazole ring and the length of attached alkyl chains. cnrs.frmanipal.edu
The thermal stability and distinct electronic characteristics of triazole-containing compounds also suggest their potential utility in data storage applications, although this area is less explored. The ability to design molecules with specific electronic and self-assembly properties is a key requirement for developing new organic materials for memory devices.
Corrosion Inhibition Studies
The 1,2,4-triazole scaffold is a well-known motif in the field of corrosion inhibition, particularly for protecting steel and other metals in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders corrosive processes. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which can interact with the vacant d-orbitals of the metal.
Derivatives of 1,2,4-triazole have been shown to act as effective corrosion inhibitors for carbon steel in acidic solutions. nih.govijcsi.proresearchgate.net The mechanism of inhibition is typically of a mixed type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a protective film, which can be a polymolecular layer, is crucial to their function. mdpi.com The initial layer is often chemisorbed directly onto the metal surface, with subsequent layers attached through physical interactions. mdpi.com
The following table summarizes the key characteristics of triazole derivatives as corrosion inhibitors based on available research on analogous compounds.
Table 1: Characteristics of Triazole Derivatives in Corrosion Inhibition
| Feature | Description |
|---|---|
| Mechanism | Adsorption on the metal surface, forming a protective film. mdpi.com |
| Inhibition Type | Typically mixed-type, affecting both anodic and cathodic reactions. ijcsi.pro |
| Adsorption | Involves heteroatoms and π-electrons of the triazole ring. |
| Effect of Halogenation | Can be detrimental to pre-formed films but effective if present in the bulk solution for film repair. ampp.orgresearchgate.netresearchgate.netosti.gov |
Role in Catalysis
The unique electronic properties of the 1,2,4-triazole ring make it a versatile component in the design of catalysts for various organic transformations.
Ligands in Metal-Catalyzed Reactions
Derivatives of 1,2,4-triazole can serve as ligands in transition metal-catalyzed reactions. The nitrogen atoms in the triazole ring can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. While specific applications of 1-Methyl-3-bromo-5-fluoro-1H-1,2,4-triazole as a ligand are not documented, the general utility of triazoles in this context is well-established. For instance, copper-catalyzed reactions are frequently employed for the synthesis of 1,2,4-triazole derivatives themselves. acs.orgnih.govorganic-chemistry.org
Furthermore, palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, can be influenced by triazole-based ligands. The electronic and steric properties of the triazole can be fine-tuned through substitution, which in turn affects the outcome of the catalytic cycle. The presence of bromo and fluoro substituents in this compound suggests its potential use in reactions where ligand electronics are critical. The bromo group, in particular, could also serve as a handle for further functionalization through cross-coupling reactions, potentially allowing the triazole to be incorporated into more complex catalytic systems.
Organocatalytic Applications
In the realm of organocatalysis, which utilizes small organic molecules as catalysts, 1,2,4-triazoles have emerged as promising scaffolds. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst, suitable for promoting aminolysis and transesterification of esters. nih.govacs.org This catalytic activity is attributed to the nucleophilicity of the triazole anion.
Moreover, N-aryl triazolium salts, which can be generated from N-substituted triazoles, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts used in a wide array of chemical transformations. The substituents on the triazole ring and the N-aryl group are known to significantly influence the catalytic efficiency and selectivity of the resulting NHC. mdpi.com The specific substitution pattern of this compound could, therefore, be leveraged to create novel NHC catalysts with unique properties.
Insights for Medicinal Chemistry Design (Focus on Scaffold and Design Principles)
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs. mdpi.comnih.gov Its favorable properties include metabolic stability, the ability to engage in hydrogen bonding, and a rigid structure that can appropriately orient substituents for interaction with biological targets.
Design of New Triazole-Based Scaffolds
The design of new therapeutic agents often involves the use of core scaffolds that can be readily modified to optimize pharmacological properties. The 1,2,4-triazole ring serves as an excellent foundation for such endeavors. nih.gov The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling the exploration of a broad chemical space.
The incorporation of fluorine into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance biological activity. nih.govresearchgate.net Fluorine substitution can influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Therefore, the fluoro group in this compound is a key feature that could impart desirable pharmacokinetic and pharmacodynamic properties to its derivatives. Similarly, the bromo substituent can also play a role in modulating biological activity and provides a site for further chemical modification. nih.govexplorationpub.com
Bioisosteric Replacement Strategies
Table 2: Role of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
| Aspect | Significance |
|---|---|
| Privileged Scaffold | Present in numerous biologically active compounds and approved drugs. mdpi.comnih.gov |
| Structural Rigidity | Provides a stable platform for the precise orientation of substituents. |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. |
| Fluorine Substitution | Can enhance metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net |
| Bioisosterism | Can be used to replace other functional groups or act as a linker in drug design. researchgate.netnih.govnih.govtandfonline.comnih.govnih.gov |
Structural Optimization for Targeted Molecular Interactions (excluding specific biological outcomes)
The 1,2,4-triazole nucleus serves as a key pharmacophore that can engage with biological receptors through its distinct dipole character, capacity for hydrogen bonding, and structural rigidity. nih.gov The strategic placement of substituents on the triazole ring is a fundamental approach in medicinal chemistry and materials science to modulate these interactions. In the case of this compound, each substituent plays a specific role in defining its potential for targeted molecular interactions.
The optimization of this structure would involve leveraging the distinct properties of each functional group:
Methyl Group (N1 position) : The placement of a methyl group at the N1 position can influence the molecule's basicity and steric profile. As an electron-donating group, it can increase the electron density of the triazole ring. ias.ac.in This modification can also be used to explore hydrophobic interactions within a binding pocket. ias.ac.in
Bromo Group (C3 position) : Halogens like bromine are often introduced to enhance hydrophobic interactions. mdpi.com Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. The reactivity of halogens on the triazole ring can differ based on their position, providing avenues for selective chemical modifications. researchgate.net For instance, studies on 3,5-dibromo-1-methyl-1,2,4-triazole have shown that the halogen at the C5 position is more reactive than the one at C3, a principle that could be applied in synthetic strategies. researchgate.net
Fluoro Group (C5 position) : Fluorine is a small, highly electronegative atom that can significantly alter a molecule's electronic properties. Its introduction can enhance thermal stability and modulate binding interactions. nih.gov Due to its small van der Waals radius, fluorine can often substitute hydrogen without causing significant steric hindrance, while still providing unique electronic effects and the potential for hydrogen bonding. nih.gov
By systematically modifying these substituents, chemists can optimize the molecule's shape, polarity, and electronic surface to achieve precise interactions with a target, be it a protein, a metal catalyst, or a specific surface in a material science context.
Studies as Components of Energetic Materials
Nitrogen-rich heterocycles, particularly 1,2,4-triazoles, are a cornerstone in the design of modern high-energy materials (HEMs). rsc.org Their high positive heats of formation, resulting from the large number of N-N and C-N bonds, contribute significantly to the energy released upon decomposition. ias.ac.inrsc.org Computational studies on various substituted 1,2,4-triazoles provide a framework for predicting the energetic properties of derivatives like this compound.
The heat of formation (HOF) is a critical parameter that determines the energy content of a compound. High positive HOF values are desirable for energetic materials. Density Functional Theory (DFT) is a common computational method used to predict the HOF of novel compounds. tandfonline.comresearchgate.net The substituents on the 1,2,4-triazole ring heavily influence the HOF. While explosophoric groups like nitro (-NO2) and azido (-N3) are known to drastically increase HOF, the contributions of methyl and halogen groups are also significant. nih.govresearcher.life
Methyl Group : Can slightly modify the HOF by altering the electronic structure of the triazole ring. ias.ac.in
To illustrate the effect of different substituents on the heat of formation of triazole-based compounds, the following table presents calculated HOF values for various derivatives.
| Compound/Derivative | Calculated Heat of Formation (kJ/mol) | Reference |
| 1,1′-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT) | 774.8 | nih.gov |
| 1,1′-azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT) | 1130.4 | nih.gov |
| 1,1′-azobis(3,5-diazido-1,2,4-triazole) (ABDAT) | 2150.8 | nih.gov |
| Triazolo-triazine with -NH2 group | 34.4 - 1955.4 (range for series) | nih.govresearcher.life |
| Triazolo-triazine with -NO2 group | 34.4 - 1955.4 (range for series) | nih.govresearcher.life |
| Triazolo-triazine with -ONO2 group | 34.4 - 1955.4 (range for series) | nih.govresearcher.life |
| Triazolo-triazine with -NHNO2 group | 34.4 - 1955.4 (range for series) | nih.govresearcher.life |
This table is for illustrative purposes to show the impact of various functional groups on the heat of formation of triazole-based energetic materials. Data for this compound is not available in the cited literature.
High crystal density (ρ) is a paramount property for energetic materials, as detonation performance is strongly correlated with it. Specifically, detonation pressure (P) increases with the square of the density. ias.ac.in Detonation velocity (D) and pressure are commonly predicted using the Kamlet-Jacobs equations, which utilize the calculated HOF and density as inputs. ias.ac.innih.gov
The substituents on the 1,2,4-triazole ring affect how the molecules pack in a crystal lattice, thereby influencing density.
Fluorine substitution can lead to an increase in density. nih.gov
Computational studies on related energetic compounds demonstrate the range of properties that can be achieved by modifying the 1,2,4-triazole core. The following table provides examples of calculated densities and detonation properties for various triazole derivatives, which serve as a benchmark for estimating the potential performance of new compounds.
| Compound/Derivative | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Reference |
| 1,1′-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT) | 1.93 | 9.49 | 42.4 | nih.gov |
| 1,1′-azobis(3-chloro-5-nitro-1,2,4-triazole) (ABCNT) | 1.91 | 8.82 | 34.7 | nih.gov |
| 1,1′-azobis(3,5-diazido-1,2,4-triazole) (ABDAT) | 1.71 | 8.22 | 29.6 | nih.gov |
| Triazolo-triazine with -NO2 group | 1.71 - 1.99 (range) | 8.23 - 9.00 (range) | 30.94 - 37.68 (range) | nih.govresearcher.life |
| Triazolo-triazine with -NHNO2 group | 1.71 - 1.99 (range) | 8.23 - 9.00 (range) | 30.94 - 37.68 (range) | nih.govresearcher.life |
| Triazolo-triazine with -ONO2 group | 1.71 - 1.99 (range) | 8.23 - 9.00 (range) | 30.94 - 37.68 (range) | nih.govresearcher.life |
This table presents predicted properties for various substituted triazole compounds to illustrate structure-property relationships in energetic materials. Data for this compound is not available in the cited literature.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-3-bromo-5-fluoro-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves halogenation of pre-functionalized triazole precursors. For example:
- Start with 1-methyl-1H-1,2,4-triazole and introduce bromine and fluorine substituents using electrophilic halogenation agents (e.g., N-bromosuccinimide and Selectfluor®).
- Optimize reaction temperature (typically 0–60°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .
- Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for handling powders or solvents .
- Storage : Store in airtight containers away from light and moisture at temperatures <25°C. Avoid contact with strong oxidizers .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use , , and NMR to confirm substitution patterns and purity. For example, the fluorine substituent will exhibit distinct coupling constants in NMR .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- IR Spectroscopy : Identify functional groups like C-Br (~550 cm) and C-F (~1200 cm) stretches .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate intensity data with SHELXS .
- Refinement : Apply SHELXL’s least-squares refinement with anisotropic displacement parameters for heavy atoms (Br, F). Address data contradictions (e.g., residual electron density near Br) using constraints like DFIX or SIMU .
- Validation : Check for missed symmetry using PLATON’s ADDSYM and validate geometry with CCDC’s Mercury .
Q. What strategies resolve discrepancies in biological activity data for fluorinated triazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations to account for solubility issues in fluorinated compounds .
- Control Experiments : Rule out off-target effects using structurally analogous, non-fluorinated triazoles.
- Computational Modeling : Use DFT (e.g., Gaussian 09) to correlate electronic properties (F’s electronegativity) with bioactivity trends .
Q. How can regioselectivity challenges in triazole functionalization be mitigated?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer bromination/fluorination to the desired positions .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Cu(I)) for controlled C-H activation .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and adjust reaction dynamics .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistent yields in triazole synthesis?
- Methodological Answer :
- Parameter Screening : Systematically vary solvent (polar vs. nonpolar), temperature, and stirring rate using Design of Experiments (DoE) software .
- Byproduct Analysis : Characterize side products via LC-MS to identify competing reaction pathways (e.g., over-halogenation) .
- Scale-Up Protocols : Optimize for heat dissipation and mixing efficiency to maintain yield consistency at larger scales .
Safety and Compliance
Q. What are the environmental hazards of this compound, and how can labs minimize ecological impact?
- Methodological Answer :
- Waste Disposal : Neutralize aqueous waste with activated carbon before incineration. Avoid releasing into drains due to bromine’s aquatic toxicity .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol in synthesis .
Structural and Functional Insights
Q. How does the fluorine substituent influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Perform Mulliken charge analysis to show fluorine’s electron-withdrawing effect, which enhances electrophilic reactivity at the triazole core .
- X-Ray Diffraction : Compare bond lengths (C-F vs. C-Br) to assess steric and electronic impacts on crystal packing .
Advanced Characterization
Q. What advanced techniques validate the compound’s purity for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomeric impurities using Chiralpak® columns and polar mobile phases .
- Elemental Analysis : Confirm stoichiometry (C, H, N, Br, F) with combustion analysis (deviation <0.4%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
